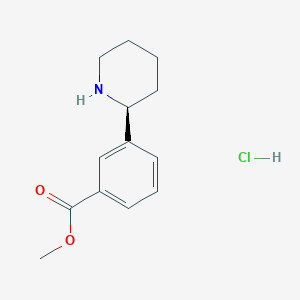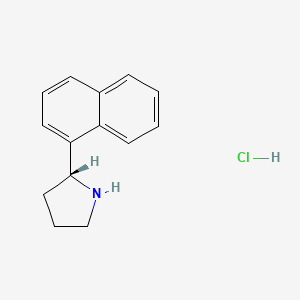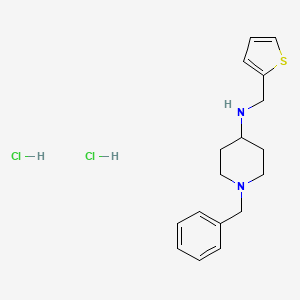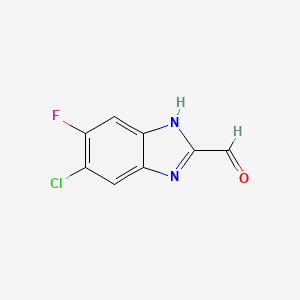
1-(4-Methylphenyl)homopiperazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)homopiperazine monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a homopiperazine ring substituted with a 4-methylphenyl group and a hydrochloride moiety.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)homopiperazine monohydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
1-(4-Methylphenyl)homopiperazine monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
1-(4-Methylphenyl)homopiperazine monohydrochloride has several scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. In medicinal chemistry, it serves as a building block for the development of drugs with potential therapeutic effects, including antiviral, anticancer, and antidepressant properties . Additionally, it is used in the study of piperazine derivatives’ pharmacological profiles and their interactions with biological targets .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)homopiperazine monohydrochloride can be compared with other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole. While these compounds share a common piperazine core, their substituents and pharmacological profiles differ. For example, trimetazidine is used as an anti-anginal agent, while aripiprazole is an antipsychotic drug.
Properties
IUPAC Name |
1-(4-methylphenyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAJKNSSUFZJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














